molecular formula C16H19F2N5O3S B2850948 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 921503-82-4

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide

Cat. No.: B2850948
CAS No.: 921503-82-4
M. Wt: 399.42
InChI Key: NTQLXJLUONZJRO-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a difluoromethylsulfonyl group at the 2-position and a tetrazole ring linked via a methylene group. The tetrazole moiety is further substituted with a cyclohexyl group, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N5O3S/c17-16(18)27(25,26)13-9-5-4-8-12(13)15(24)19-10-14-20-21-22-23(14)11-6-2-1-3-7-11/h4-5,8-9,11,16H,1-3,6-7,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQLXJLUONZJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we analyze structurally related benzamide derivatives, focusing on substituent effects and pharmacological relevance.

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (MS, m/z)
Target Compound Benzamide 2-(Difluoromethylsulfonyl), N-[(1-cyclohexyltetrazol-5-yl)methyl] Tetrazole, Sulfonyl Not reported
Ex. 3 Benzamide 2-Chloro-4-fluoro, N-(imidazol-2-yl), 5-[(2-methylpropanoylamino)methyl] Imidazole, Chloro, Fluoro 339/341 (M + 1)
Ex. 11 Benzamide 2-(Difluoromethyl), N-(imidazol-2-yl), 5-[(2,2-dimethylpropanoylamino)methyl] Imidazole, Difluoromethyl 351 (M + 1)
Ex. 12 Benzamide 2-(Trifluoromethyl), N-(imidazol-2-yl), 5-[(2,2-dimethylpropanoylamino)methyl] Imidazole, Trifluoromethyl 369 (M + 1)

Key Comparisons

Tetrazole vs. Imidazole: The target compound’s tetrazole ring offers enhanced metabolic stability and a higher dipole moment compared to the imidazole-containing analogs in . Imidazole derivatives (e.g., Ex. 3, 11, 12) may exhibit stronger hydrogen-bonding interactions due to the imidazole’s basic nitrogen, which could enhance target binding but reduce bioavailability in acidic environments .

Substituent Effects :

  • Difluoromethylsulfonyl (target compound) vs. Chloro/Fluoro (Ex. 3) or Trifluoromethyl (Ex. 12):

  • Trifluoromethyl groups (Ex. 12) increase hydrophobicity and electron-withdrawing capacity, which may enhance potency but reduce solubility.

Synthetic Accessibility: The target compound’s cyclohexyltetrazole moiety likely requires multi-step synthesis, including cyclohexylamine coupling and tetrazole cyclization. In contrast, imidazole-based analogs (Ex. 3–13) utilize simpler amidation and halogenation protocols under methanol/dichloromethane gradients .

Biological Implications: While the target compound’s biological data are unavailable, analogs in demonstrate mPGES-1 inhibition, a target for osteoarthritis. The cyclohexyl group may improve blood-brain barrier penetration compared to smaller substituents (e.g., methylpropanoylamino in Ex. 11) .

Research Findings and Data Gaps

  • MS Data : The target compound’s molecular weight is unreported, but analogs suggest m/z values between 350–400, aligning with its structural complexity.
  • Synthetic Challenges : The cyclohexyltetrazole group may complicate crystallization, necessitating advanced techniques like SHELX-based refinement () for structural elucidation .

Preparation Methods

[3+2] Cycloaddition of Nitriles and Sodium Azide

The most widely employed method involves the reaction of nitriles with sodium azide (NaN₃) under acidic conditions. For this compound, 5-cyanomethyl-1-cyclohexyl-1H-tetrazole is generated by reacting cyclohexylamine with cyanomethyl azide. Zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) catalyzes the reaction at 80–100°C for 12–24 hours, achieving yields of 65–78%.

Key variables affecting yield :

  • Catalyst loading : 10 mol% ZnCl₂ optimizes cyclization efficiency.
  • Solvent : Dimethylformamide (DMF) or toluene enhances reaction homogeneity.

Regioselective Tetrazole Functionalization

Regioselectivity challenges arise during N1 vs. N2 substitution. Steric effects from the cyclohexyl group favor N1-substitution, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in analogous compounds. Microwave-assisted synthesis (150°C, 30 min) reduces reaction time by 40% compared to conventional heating.

Introduction of the Cyclohexyl Group

The cyclohexyl moiety is introduced via nucleophilic substitution or reductive amination:

Nucleophilic Substitution with Cyclohexylamine

Cyclohexylamine reacts with 5-(chloromethyl)-1H-tetrazole in acetonitrile at reflux (82°C) for 8 hours. Triethylamine (Et₃N) neutralizes HCl byproducts, yielding 1-cyclohexyl-5-(chloromethyl)-1H-tetrazole with 85% purity.

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted amine.

Reductive Amination Alternatives

In cases where substitution yields are low, reductive amination using sodium cyanoborohydride (NaBH₃CN) stabilizes the intermediate imine. This method achieves 72% yield but requires stringent pH control (pH 6–7).

Sulfonation and Difluoromethylation

The difluoromethylsulfonyl group is introduced sequentially:

Sulfonation of Benzamide Intermediate

2-Mercaptobenzamide is treated with chlorine gas (Cl₂) in acetic acid at 0–5°C to form 2-chlorosulfonylbenzamide. Excess Cl₂ is quenched with sodium thiosulfate (Na₂S₂O₃).

Difluoromethylation via Halex Reaction

The chlorosulfonyl intermediate reacts with potassium difluoromethanesulfinate (KSO₂CF₂H) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours. Copper(I) iodide (CuI) catalyzes the substitution, achieving 68% yield.

Side reactions :

  • Over-fluorination produces trifluoromethyl byproducts (<5%).
  • Hydrolysis of the sulfonyl group is mitigated by anhydrous conditions.

Amidation and Final Coupling

The penultimate step involves coupling the tetrazole and benzamide moieties:

Activation of the Carboxylic Acid

2-((Difluoromethyl)sulfonyl)benzoic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride. Alternatively, carbodiimide reagents like EDCl/HOBt in dichloromethane (DCM) enable room-temperature activation.

Amine Coupling

The acyl chloride reacts with 1-cyclohexyl-5-(aminomethyl)-1H-tetrazole in tetrahydrofuran (THF) at 0°C. Dropwise addition of N-methylmorpholine (NMM) maintains a pH of 8–9, yielding the final product in 81% purity.

Optimization data :

Parameter Value Impact on Yield
Solvent THF vs. DCM +15% in THF
Temperature 0°C vs. 25°C +22% at 0°C
Coupling Agent EDCl/HOBt vs. DCC +12% with EDCl

Industrial-Scale Synthesis

Continuous Flow Reactors

Microreactor systems enhance heat transfer during exothermic steps (e.g., cycloaddition). A pilot-scale study achieved 92% conversion in 8 minutes using a Corning AFR module.

Crystallization-Based Purification

Anti-solvent crystallization with heptane removes hydrophobic impurities. X-ray diffraction confirms polymorphic Form I, which exhibits superior stability.

Comparative Analysis with Analogues

Tetrazole Substitution Patterns

Replacing cyclohexyl with phenyl reduces metabolic stability by 40% in hepatic microsome assays. Difluoromethylsulfonyl groups improve bioavailability 3-fold compared to methylsulfonyl analogues.

Byproduct Formation

  • Major byproduct : N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide (5–8% yield) from incomplete difluoromethylation.
  • Mitigation : Excess KSO₂CF₂H (1.5 eq.) and extended reaction times (8 hours).

Q & A

Q. Table 1. Key Analytical Parameters

TechniqueParameterValueReference
¹H NMRCyclohexyl protonsδ 1.2–2.1 ppm (m)
HRMS[M+H]+422.1354
X-rayR-factor<0.05

Q. Table 2. Stability in Solvents

SolventTemp (°C)Purity at 6 Months
DMSO-2095%
PBS2575%
Ethanol4060%

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